4-Pregnene-3,20-diol

Description

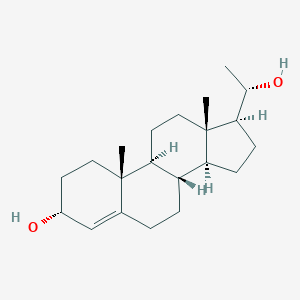

Structure

3D Structure

Properties

IUPAC Name |

(3R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,15-19,22-23H,4-11H2,1-3H3/t13-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMZAHKIAAJREF-MZQZJKNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935806 | |

| Record name | Pregn-4-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15780-16-2 | |

| Record name | 4-Pregnene-3alpha,20alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-4-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 4 Pregnene 3,20 Diol

Precursor Substrates and Initial Biotransformations

The generation of 4-pregnene-3,20-diol is contingent on the presence of suitable precursor molecules, primarily C21 steroids of the pregnane (B1235032) class. The initial biotransformation steps involve the reduction of ketone groups on these precursors.

Progesterone (B1679170) as a Primary Precursor

Progesterone (also known as pregn-4-ene-3,20-dione) is the principal and most direct precursor for the biosynthesis of this compound. wikipedia.org As a major C21 steroid hormone, progesterone is central to the female menstrual cycle and the maintenance of pregnancy. wikipedia.orgnih.gov Its metabolism is a critical process for modulating its biological effects. The conversion of progesterone to this compound involves the reduction of the two ketone groups located at the C-3 and C-20 positions of the steroid nucleus. nih.govnih.gov This metabolic inactivation is carried out by specific enzymes, notably members of the aldo-keto reductase (AKR) superfamily. nih.govnih.gov AKR1C1, for instance, is a predominant 20-ketosteroid reductase that efficiently converts progesterone into its less active metabolite, 20α-hydroxyprogesterone (20α-hydroxy-pregn-4-en-3-one). nih.govfrontiersin.orgcapes.gov.br Subsequent reduction of the 3-keto group yields the diol form.

Other Pregnane-Derived Substrates

While progesterone is the primary starting point, other pregnane derivatives can also serve as substrates in the biosynthetic pathways leading to this compound. The metabolic route can involve intermediates that are themselves pregnane structures. For instance, the 5β-metabolic pathway of progesterone involves the formation of 5β-pregnane-3,20-dione and 20α-hydroxy-5β-pregnan-3-one, which can be acted upon by AKR enzymes. nih.gov

Furthermore, the ultimate precursor to all steroid hormones, pregnenolone (B344588) (3β-hydroxy-pregn-5-en-20-one), is the molecule from which progesterone is synthesized. wikipedia.orghormonebalance.org This conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). hormonebalance.orgwikipedia.orgoup.com Therefore, any pathway involving pregnane-class steroids is fundamentally linked to the availability of pregnenolone, which is derived from cholesterol. wikipedia.orghormonebalance.org

Key Enzymes and Isoforms Mediating Biosynthesis

The conversion of progesterone and other pregnane precursors into this compound is not a random process but is precisely controlled by specific enzymes with distinct substrate affinities and stereospecificities. The aldo-keto reductases and various hydroxysteroid dehydrogenases are the primary enzymatic families responsible for these transformations.

Role of Aldo-Keto Reductases (e.g., AKR1C1-AKR1C3) in Reductive Steps

The aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily, plays a pivotal role in the reductive metabolism of progesterone. nih.govnih.gov These NADPH-dependent cytosolic oxidoreductases catalyze the reduction of ketosteroids. nih.govresearchgate.net The four human isoforms, AKR1C1, AKR1C2, AKR1C3, and AKR1C4, exhibit distinct but sometimes overlapping functions in steroid metabolism. nih.govmdpi.com

AKR1C1 , also known as 20α-hydroxysteroid dehydrogenase (20α-HSD), is considered the major enzyme responsible for the 20-ketoreduction of progesterone, converting it to the inactive 20α-hydroxyprogesterone. nih.govnih.govnih.gov This is a crucial step in the pathway towards this compound.

AKR1C2 , also known as type 3 3α-hydroxysteroid dehydrogenase, and AKR1C3 (type 2 3α/17β-hydroxysteroid dehydrogenase) are also involved in progesterone metabolism. nih.govfrontiersin.orgresearchgate.net They primarily function as 3-ketosteroid reductases, reducing the 3-oxo group of pregnane structures. nih.govfrontiersin.org

The combined action of these enzymes—a 20-ketoreduction by AKR1C1 and a 3-ketoreduction by enzymes like AKR1C2—results in the formation of this compound from progesterone. nih.govfrontiersin.org

Table 1: Key Aldo-Keto Reductase (AKR) Isoforms in this compound Biosynthesis

| Enzyme | Alternative Name(s) | Primary Reductase Activity on Pregnanes | Role in this compound Formation |

|---|---|---|---|

| AKR1C1 | 20α-Hydroxysteroid Dehydrogenase (20α-HSD) | 20-Ketosteroid Reductase | Catalyzes the reduction of the C20-ketone of progesterone to form 20α-hydroxyprogesterone. nih.govnih.govnih.gov |

| AKR1C2 | Type 3 3α-Hydroxysteroid Dehydrogenase | 3-Ketosteroid Reductase | Catalyzes the reduction of the C3-ketone on the pregnane ring. nih.govnih.gov |

| AKR1C3 | Type 2 3α/17β-Hydroxysteroid Dehydrogenase | 3-Ketosteroid & 17-Ketosteroid Reductase | Can contribute to the reduction of the C3-ketone. frontiersin.orgfrontiersin.org |

Involvement of Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDs) are a broad class of enzymes responsible for the interconversion of keto- and hydroxysteroids. The AKR1C enzymes are themselves members of the HSD family. nih.govmdpi.com For example, AKR1C1 is functionally a 20α-HSD, and AKR1C2 is a 3α-HSD. nih.gov

Stereospecificity in Biosynthetic Routes and Isomer Formation

The reduction of the ketone groups at the C-3 and C-20 positions of progesterone can result in different stereoisomers of this compound, depending on the orientation of the resulting hydroxyl groups (α or β). The enzymatic reactions that produce these isomers are highly stereospecific.

The AKR1C enzymes exhibit distinct stereochemical preferences. AKR1C1 almost exclusively catalyzes the formation of 20α-hydroxy steroids from 20-ketosteroid substrates like progesterone. nih.govnih.gov The reduction of the 3-keto group on the A-ring of the steroid can yield either a 3α- or 3β-hydroxyl group. AKR1C2, for example, is an efficient catalyst for the formation of 3α-hydroxysteroids. nih.gov

Consequently, the specific isomer of this compound that is formed is a direct result of the specific enzyme(s) active in the tissue. The combination of AKR1C1 (producing a 20α-OH group) and an enzyme like AKR1C2 (producing a 3α-OH group) would lead to the formation of 4-pregnene-3α,20α-diol. nih.govnih.gov This highlights how the differential expression and activity of AKR1C isoforms in various tissues dictate the precise metabolic fate of progesterone and the specific stereoisomers of its metabolites that are produced.

Formation of 3α- and 3β-Hydroxyl Stereoisomers

The conversion of the 3-keto group of progesterone to a 3α-hydroxyl or 3β-hydroxyl group is carried out by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD), respectively.

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme catalyzes the conversion of 3-ketosteroids to 3α-hydroxysteroids. wikipedia.org In the context of this compound synthesis, 3α-HSD reduces the ketone at the C3 position of progesterone or its metabolites. The enzyme belongs to the aldo-keto reductase (AKR) superfamily and is crucial in the metabolism of various steroid hormones. wikipedia.orgnih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is responsible for the formation of the 3β-hydroxyl group. It is a key enzyme in the synthesis of all classes of steroid hormones, including progesterone from pregnenolone. oup.comfrontiersin.org While its primary role is often oxidative (converting 3β-hydroxy-Δ⁵-steroids to 3-keto-Δ⁴-steroids), its reductive activity is essential for the formation of 3β-hydroxy metabolites of progesterone. oup.com

Formation of 20α- and 20β-Hydroxyl Stereoisomers

The reduction of the C20 ketone of progesterone gives rise to either 20α-hydroxy or 20β-hydroxy stereoisomers, a reaction catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD) and 20β-hydroxysteroid dehydrogenase (20β-HSD).

20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme, a member of the aldo-keto reductase (AKR) superfamily, converts progesterone to the biologically less active 20α-hydroxyprogesterone (20α-hydroxy-4-pregnen-3-one). wikipedia.orgnih.gov In humans, the enzyme encoded by the AKR1C1 gene exhibits high catalytic efficiency as a 20α-HSD. wikipedia.org Further reduction of the 3-keto group can then lead to the formation of 4-pregnene-3,20α-diol.

20β-Hydroxysteroid Dehydrogenase (20β-HSD): This enzyme is responsible for the formation of the 20β-hydroxyl stereoisomer. The resulting metabolite, 20β-hydroxy-4-pregnen-3-one, can be further metabolized to 4-pregnene-3,20β-diol.

A method for the chemical synthesis of the four primary stereoisomers of this compound (3α,20α; 3α,20β; 3β,20α; and 3β,20β) has been developed using progesterone as the substrate. nih.gov This has been instrumental in identifying these compounds in various tissues. nih.gov

Tissue and Cellular Localization of Biosynthetic Activity

The biosynthesis of this compound is not confined to a single organ but occurs in various tissues throughout the body, indicating its diverse physiological roles.

Occurrence in Gonadal Tissues

Gonadal tissues, particularly the ovaries, are significant sites of this compound synthesis. Research has demonstrated the presence of various allylic 4-pregnene-3,20-diols in gonadal tissues. nih.gov In the rat ovary, the activity of 20α-HSD increases dramatically around the time of parturition, leading to a shift in metabolism from progesterone to 20α-hydroxypregn-4-en-3-one. nih.gov This highlights the importance of local progesterone metabolism in regulating reproductive events.

Presence in Breast and Endometrial Tissues

The presence and synthesis of this compound and its precursors have been identified in both breast and endometrial tissues.

Breast Tissue: Allylic 4-pregnene-3,20-diols have been found in breast tissues, suggesting local synthesis and potential physiological roles in this tissue. nih.gov

Endometrial Tissue: The human endometrium is a key site for progesterone metabolism. Both 3β-HSD and 20α-HSD are expressed in the endometrium. nih.govnih.gov The expression of 20α-HSD mRNA is significantly higher in the secretory phase endometrium compared to the proliferative phase. nih.gov Progesterone itself appears to regulate the levels of 20α-HSD in endometrial stromal cells, suggesting a local feedback mechanism to control progesterone concentrations during the peri-implantation period. nih.gov Studies on a human endometrial adenocarcinoma cell line (HEC-1) have shown the metabolism of progesterone to several metabolites, including 20α-hydroxy-4-pregnen-3-one. nih.gov Furthermore, endometrial tissue can metabolize progesterone into various forms, including a small amount of 5α-pregnane-3α,20α-diol. nih.gov The expression of 3β-HSD has also been confirmed in the glandular and surface epithelium of the normal endometrium. endocrine-abstracts.org

Biosynthesis in Other Specific Biological Milieus

The enzymes required for the synthesis of this compound are also present in other tissues, indicating a broader role for this steroid.

Adrenal Glands: The adrenal gland is a primary site of steroidogenesis. While its main products are glucocorticoids, mineralocorticoids, and androgens, it also expresses the necessary enzymes for progesterone metabolism. nih.gov 20α-HSD is expressed in the adrenal glands. wikipedia.org

Brain: The brain is another site of neurosteroid synthesis and metabolism. The expression of 3α-HSD in the rat hippocampus is regulated by gonadal steroids in a sex-specific manner. nih.gov Furthermore, 20α-HSD mRNA has been detected in the human brain, suggesting local production of 20α-hydroxyprogesterone. nih.govrupahealth.com

Kidneys: Expression of 20α-HSD has been observed in the kidneys of mice, indicating a potential role for this enzyme in renal physiology. wikipedia.org

Other Tissues: The expression of 20α-HSD has also been identified in the liver, prostate, testis, and even in human keratinocytes. nih.gov In the murine system, it has also been found in the thymus, T cells, and bone marrow. wikipedia.org

Regulatory Mechanisms of Biosynthetic Enzyme Expression and Activity

The synthesis of this compound is tightly regulated through the control of the expression and activity of its biosynthetic enzymes. This regulation is influenced by various factors, including hormones and cytokines.

| Enzyme | Regulating Factor | Effect on Expression/Activity | Tissue/Cell Type |

| 3α-HSD | Estrogen | Induction | Rat Liver |

| Growth Hormone | Induction | Rat Liver | |

| Gonadal Steroids | Sex-specific regulation | Rat Hippocampus | |

| 3β-HSD | Interleukin-1α (IL-1α) | Suppression of 3β-HSD1, Stimulation of 3β-HSD2 | Human Ovarian Surface Epithelium |

| Interleukin-4 (IL-4) | Increased expression and activity | Human Ovarian Surface Epithelium | |

| Progestins (e.g., Medroxyprogesterone (B1676146) acetate) | Increased activity | Human Endometrium | |

| Epidermal Growth Factor (EGF) | Requires STAT5 for gene expression | General | |

| Interleukin-13 (IL-13) | Induction via STAT6 | General | |

| 20α-HSD | Progesterone | Suppression at high concentrations | Human Endometrial Stromal Cells |

| Progesterone | Upregulation | Pregnant Human Myometrium (ex vivo) | |

| cAMP | Upregulation | Pregnant Human Myometrium (ex vivo) | |

| Trichostatin A, Suberoylanilide hydroxamic acid, Suberoyl bis-hydroxamic acid (HDAC inhibitors) | Repression | Pregnant Human Myometrium (ex vivo) |

Hormonal Regulation:

3α-HSD: In the rat liver, the expression of 3α-HSD is induced by both estrogen and growth hormone. nih.gov In the brain, gonadal steroids regulate its expression in a gender-specific manner. nih.gov

3β-HSD: In the human endometrium, the activity of 3β-HSD is influenced by progestins, with medroxyprogesterone acetate (B1210297) causing a significant increase in its activity. nih.gov

20α-HSD: Progesterone plays a complex role in regulating 20α-HSD. In cultured human endometrial stromal cells, lower concentrations of progesterone slightly enhance 20α-HSD mRNA expression, while higher concentrations significantly suppress it. nih.gov Conversely, in ex vivo cultures of pregnant human myometrium, progesterone upregulates the expression of AKR1C1 (the gene for 20α-HSD). nih.gov

Cytokine Regulation:

3β-HSD: In the human ovarian surface epithelium, cytokines play a significant role in regulating 3β-HSD expression. Interleukin-1α (IL-1α), which is associated with ovulation-induced inflammation, suppresses the expression of the type 1 isozyme (HSD3B1) while stimulating the type 2 isozyme (HSD3B2). ed.ac.uk In contrast, Interleukin-4 (IL-4), a cytokine involved in the healing process, increases the expression and activity of both 3β-HSD transcripts. ed.ac.uk The regulation of the HSD3B gene family involves multiple signal transduction pathways activated by growth factors, steroids, and cytokines, with potential roles for STAT5 and STAT6 in the transcriptional activation of the HSD3B2 promoter. oup.comnih.gov

Other Regulatory Factors:

The expression of AKR1C1 in pregnant human myometrium is also stimulated by cyclic AMP (cAMP) and repressed by histone deacetylase (HDAC) inhibitors like trichostatin A. nih.gov

Metabolism and Biotransformation of 4 Pregnene 3,20 Diol

Enzymatic Regulation of Metabolic Fate

The metabolic destiny of 4-Pregnene-3,20-diol is tightly controlled by a specific set of enzymes that catalyze its formation, interconversion, and downstream processing.

Role of 20α-Hydroxysteroid Dehydrogenase (e.g., HSD17B2)

The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) is paramount in regulating the balance between progesterone (B1679170) and its less active metabolite, 20α-hydroxyprogesterone (4-pregnen-20α-ol-3-one). Several enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies exhibit this activity.

AKR1C1 : In humans, AKR1C1 is the primary enzyme responsible for the reductive inactivation of progesterone to 20α-hydroxyprogesterone. aacrjournals.orgfrontiersin.org This catabolic function acts as a prereceptor regulator, limiting the amount of active progesterone available to bind to its nuclear receptors. aacrjournals.org

HSD17B2 : This enzyme, a member of the hydroxysteroid (17β) dehydrogenase family, primarily catalyzes the oxidative conversion of 20α-hydroxyprogesterone back into the potent progestogen, progesterone. wikipedia.orgwikipedia.org It effectively reverses the action of AKR1C1.

AKR1C2 and AKR1C3 : These enzymes also possess 20α-HSD activity and can contribute to progesterone metabolism, although AKR1C1 is considered the most significant for this specific reaction. aacrjournals.orgfrontiersin.org

Table 1: Key Enzymes with 20α-Hydroxysteroid Dehydrogenase Activity

| Enzyme | Gene | Primary Function on Progesterone/4-Pregnen-20α-ol-3-one |

|---|---|---|

| 20α-HSD | AKR1C1 | Reduction (Inactivation): Progesterone → 20α-Hydroxyprogesterone aacrjournals.orgfrontiersin.org |

| 17β-HSD Type 2 | HSD17B2 | Oxidation (Activation): 20α-Hydroxyprogesterone → Progesterone wikipedia.orgwikipedia.org |

| 3α-HSD Type 3 | AKR1C2 | Reduction: Contributes to progesterone metabolism aacrjournals.orgresearchgate.net |

| 17β-HSD Type 5 | AKR1C3 | Reduction: Contributes to progesterone metabolism frontiersin.org |

Other Involved Oxidoreductases and Transferases

Beyond the specific 20α-HSDs, other enzymes play crucial roles in the broader metabolic pathway of pregnenes.

Oxidoreductases :

5β-Reductase (AKR1D1) : This enzyme is essential for the 5β-pathway of progesterone metabolism, which involves the reduction of the double bond between carbons 4 and 5 of the steroid A-ring. nih.govnih.gov This creates the 5β-pregnane backbone, a necessary step before the formation of the major urinary metabolite, pregnanediol (B26743). nih.gov

Cytochrome P450 Oxidoreductase (POR) : POR is an indispensable electron donor to all microsomal cytochrome P450 enzymes. nih.govfrontiersin.org As such, it is vital for the function of steroidogenic P450s like CYP17A1 (17α-hydroxylase) and CYP21A2 (21-hydroxylase), which metabolize progesterone and its precursors. nih.govfrontiersin.org

Transferases :

UDP-Glucuronosyltransferases (UGTs) : These enzymes, particularly from the UGT1A and UGT2B subfamilies, are the transferases responsible for the glucuronidation of pregnanediol, preparing it for excretion. rupahealth.comnih.gov

Sulfotransferases (SULTs) : This family of transferases catalyzes the sulfation of steroid metabolites, providing an alternative pathway for their conjugation and elimination. nih.gov

Interconversion Dynamics with Related Pregnene Metabolites

The metabolism of this compound is dynamically linked to a cascade of related pregnene and pregnane (B1235032) metabolites. The central dynamic is the reversible interconversion with progesterone, which is tightly regulated by the opposing actions of AKR1C1 (reduction) and HSD17B2 (oxidation). wikipedia.orgaacrjournals.orgnih.gov

The metabolic flow generally proceeds as follows:

Progesterone is reversibly converted to 4-Pregnen-20α-ol-3-one by 20α-HSD enzymes. nih.gov

Progesterone can be irreversibly converted by 5β-reductase (AKR1D1) into 5β-pregnane-3,20-dione . nih.govnih.gov

This intermediate is then sequentially reduced by 3α-hydroxysteroid dehydrogenases (like AKR1C2 and AKR1C4) and 20α-HSD (like AKR1C1) to yield 5β-pregnane-3α,20α-diol (pregnanediol). nih.gov

Finally, pregnanediol is conjugated by UGTs and SULTs to form water-soluble sulfates and glucuronides for excretion. wikipedia.orgnih.gov

Table 2: Metabolic Pathway of Progesterone to Pregnanediol Conjugates

| Precursor | Enzyme(s) | Metabolite |

|---|---|---|

| Progesterone | 20α-HSD (e.g., AKR1C1) | 4-Pregnen-20α-ol-3-one |

| 4-Pregnen-20α-ol-3-one | 20α-HSD (e.g., HSD17B2) | Progesterone |

| Progesterone | 5β-Reductase (AKR1D1) | 5β-Pregnane-3,20-dione |

| 5β-Pregnane-3,20-dione | 3α-HSD / 20α-HSD (AKR1C family) | 5β-Pregnane-3α,20α-diol (Pregnanediol) |

| 5β-Pregnane-3α,20α-diol | UGTs / SULTs | Pregnanediol glucuronide / Pregnanediol sulfate |

This intricate network of enzymatic reactions ensures the precise regulation of progesterone activity and the efficient clearance of its metabolites.

Reversible Conversions within the 4-Pregnene Series

The metabolism of this compound is intrinsically linked to progesterone, with enzymatic activities facilitating their interconversion. This reversibility is a key feature of its role in steroid homeostasis.

The conversion between the keto group at C-20 of progesterone and the hydroxyl group of this compound is a critical metabolic step. This reaction is catalyzed by hydroxysteroid dehydrogenases (HSDs). For instance, 20β-hydroxysteroid dehydrogenase (20β-HSDH) can catalyze the reversible reduction of a C-20 ketone. An example of this is the conversion of cortisol to 20β-dihydrocortisol, a reaction that is fully reversible. nih.gov This principle of reversible oxidation-reduction at the C-20 position is fundamental to the metabolic interplay between progesterone and this compound.

In various tissues, including gonads and breast tissue, different isomers of this compound have been identified, which can be synthesized from progesterone. nih.gov For example, a method for the synthesis of 4-pregnene-3α,20α-diol, 4-pregnene-3α,20β-diol, 4-pregnene-3β,20α-diol, and 4-pregnene-3β,20β-diol from progesterone has been developed, highlighting the precursor-product relationship. nih.gov The presence of 20β-hydroxy-steroid-oxidoreductase in rat uterine tissue, which catalyzes the conversion of 20β-hydroxy-4-pregnen-3-one to progesterone, further supports the reversible nature of these conversions. nih.gov

Relationships with 5α-Reduced Pregnanes

A significant metabolic fate of this compound and its parent compound, progesterone, is the conversion to 5α-reduced pregnanes. This conversion is primarily mediated by the enzyme 5α-reductase.

The saturation of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus by 5α-reductase leads to the formation of the 5α-pregnane skeleton. From there, further modifications by other enzymes, such as 3α-hydroxysteroid dehydrogenase (3α-HSD) and 20α-HSD, result in a variety of 5α-reduced metabolites. For instance, 20α-hydroxypregn-4-en-3-one can be converted to 20α-hydroxy-5α-pregnan-3-one and subsequently to 5α-pregnane-3α,20α-diol in the rat medial basal hypothalamus. nih.gov This demonstrates a clear metabolic pathway from a 4-pregnene derivative to 5α-reduced pregnanes.

The balance between the 4-pregnene and 5α-pregnane pathways can have significant biological implications. In breast tissue, for example, tumorous tissue exhibits higher 5α-reductase activity, leading to increased levels of 5α-pregnanes compared to normal tissue.

Comparative Metabolic Profiles in Biological Systems

The metabolism of this compound and related compounds varies across different biological systems, including cell lines and animal models. These differences highlight the tissue-specific regulation of steroid metabolism.

In Vitro Cell Line Studies on Metabolism

Studies using in vitro cell lines have provided valuable insights into the metabolic pathways of progesterone and its derivatives.

In the human breast cancer cell line T47Dco, progesterone is rapidly metabolized to a single major product, which has been identified as 5α-pregnan-3β,6α-diol-20-one. nih.gov This demonstrates a specific and efficient metabolic pathway for progesterone in these cells, leading to a 5α-reduced metabolite. In prostate cancer cell lines like LAPC-4, the metabolism of androstenedione (B190577) (4-dione), a related steroid, is also actively studied to understand the production of androgens that fuel cancer growth. researchgate.net While direct metabolism studies on this compound in a wide range of cell lines are not extensively documented, the findings from progesterone and other related steroids provide a strong indication of the likely metabolic routes.

| Cell Line | Precursor Steroid | Major Metabolite(s) | Key Enzymes Involved |

|---|---|---|---|

| T47Dco (Breast Cancer) | Progesterone | 5α-pregnan-3β,6α-diol-20-one | 5α-reductase, 3β-HSD, 6α-hydroxylase |

| LAPC-4 (Prostate Cancer) | Androstenedione | Testosterone, Dihydrotestosterone | 17β-HSD, 5α-reductase |

Metabolic Pathways in Non-Human Animal Models

In vivo studies in animal models have been instrumental in elucidating the complex metabolic fate of 4-pregnene derivatives.

In non-pregnant rats, the uterine tissue is capable of converting 20β-hydroxy-4-pregnen-3-one into progesterone. nih.gov This tissue also produces several other metabolites, including 20β-hydroxy-5α-pregnan-3-one, 20β-hydroxy-5β-pregnan-3-one, 5α-pregnane-3α,20β-diol, 4-pregnene-3α,20β-diol, and 4-pregnene-3β,20β-diol. nih.gov This demonstrates the presence of multiple enzymatic activities, including 5α-reductase, 5β-reductase, and various hydroxysteroid dehydrogenases, within this specific tissue.

Furthermore, studies in the rat medial basal hypothalamus have shown the conversion of 20α-hydroxypregn-4-en-3-one to 20α-hydroxy-5α-pregnan-3-one and 5α-pregnane-3α,20α-diol, highlighting the neurosteroidogenic potential of these compounds. nih.gov

| Animal Model | Tissue | Precursor Steroid | Identified Metabolites |

|---|---|---|---|

| Rat | Uterus | 20β-hydroxy-4-pregnen-3-one | Progesterone, 20β-hydroxy-5α-pregnan-3-one, 20β-hydroxy-5β-pregnan-3-one, 5α-pregnane-3α,20β-diol, 4-pregnene-3α,20β-diol, 4-pregnene-3β,20β-diol |

| Rat | Medial Basal Hypothalamus | 20α-hydroxypregn-4-en-3-one | 20α-hydroxy-5α-pregnan-3-one, 5α-pregnane-3α,20α-diol |

Role as an Intermediate or Reservoir in Broader Steroidogenic Networks

Beyond its direct metabolism, this compound serves as a crucial intermediate and a potential reservoir for the synthesis of other steroid hormones, including neurosteroids.

The reversible conversion of this compound to progesterone places it at a metabolic crossroads. This allows it to act as a pool of precursor that can be readily converted back to progesterone when needed, thus helping to maintain hormonal balance.

Furthermore, the metabolites of this compound, particularly the 5α-reduced pregnanes, are known to have significant biological activities of their own. For example, allopregnanolone (B1667786) (a 5α-reduced pregnane) is a potent positive modulator of the GABA-A receptor in the brain and is considered a major neurosteroid. nih.gov The formation of 5α-pregnane-3α,20α-diol from 20α-hydroxypregn-4-en-3-one in the hypothalamus suggests that 4-pregnene derivatives can be precursors for these neuroactive steroids. nih.gov This highlights the importance of this compound not just as a simple metabolite but as a key player in the broader landscape of steroidogenesis and neurosteroid synthesis. The presence of precursors to neurosteroids like pregnenolone (B344588) in brain extracts further supports the idea of localized steroid synthesis and metabolism within the central nervous system. nih.gov

Molecular Mechanisms and Receptor Interactions of 4 Pregnene 3,20 Diol

Interactions with Steroid-Binding Proteins

In circulation, the bioavailability of steroid hormones is regulated by their binding to plasma proteins, primarily corticosteroid-binding globulin (CBG) and sex hormone-binding globulin (SHBG), also known as testosterone-binding globulin (TeBG). oup.comoup.com These proteins act as reservoirs, limiting the amount of free, biologically active steroid available to enter cells.

While extensive research has characterized the binding affinities of many endogenous steroids to these proteins, specific binding data for the various isomers of 4-Pregnene-3,20-diol are not extensively documented in the literature. Studies that have analyzed the binding of a wide range of steroids to CBG and SHBG have not included this specific diol metabolite. oup.com Progesterone (B1679170), its precursor, binds with high affinity to CBG and to a lesser extent to albumin, but has a low affinity for SHBG. oup.comnih.gov The structural changes involved in the reduction of progesterone to this compound, specifically the addition of two hydroxyl groups, would be expected to alter its binding characteristics, but detailed quantitative studies are lacking.

Potential Interactions with Intracellular Steroid Receptors

Classical steroid hormone action is mediated by binding to intracellular receptors (e.g., progesterone receptor (PR), androgen receptor (AR), estrogen receptor (ER)) which then act as ligand-activated transcription factors to regulate gene expression. oup.com However, the primary mechanism of action for neuroactive steroids like this compound is considered non-genomic, occurring at the cell membrane. frontiersin.org

Studies have shown that progesterone itself can bind to and activate the PR and may also interact with other steroid receptors. oup.comnih.gov However, its metabolites often have significantly lower affinity for these nuclear receptors. For instance, many neuroactive progesterone metabolites that are potent GABA-A receptor modulators lack a high affinity for the intracellular progesterone receptor. nih.gov While some cross-reactivity cannot be entirely ruled out, the physiological effects of this compound, particularly its rapid effects on the nervous system, are not primarily attributed to interactions with these classical intracellular receptors. Instead, its actions are dominated by its modulation of membrane targets like the GABA-A receptor. ontosight.aifrontiersin.org

Elucidation of Cellular Signaling Pathways Modulated by this compound

Beyond its well-established role in neuromodulation, research indicates that this compound and other progesterone metabolites can modulate distinct cellular signaling pathways, particularly in the context of cancer biology. Studies in breast cancer have revealed that metabolites of progesterone can be categorized into two groups, 4-pregnenes and 5α-pregnanes, which exert opposing effects on cell behavior. nih.govresearchgate.net

The 4-pregnene metabolites, including 3α-hydroxy-4-pregnen-20-one (3αHP) and by extension 4-pregnene-3α,20α-diol, have been shown to inhibit breast cancer cell proliferation and increase cell adhesion. nih.govresearchgate.net Conversely, 5α-pregnane metabolites stimulate proliferation and decrease adhesion, which are hallmarks of cancer progression. researchgate.net These opposing actions are not mediated by classical intracellular steroid receptors but by novel, specific plasma membrane-based receptors. nih.govbioscientifica.com Binding of these 4-pregnene metabolites to their unique receptors initiates signaling cascades that influence mitosis, apoptosis, and the organization of cytoskeletal and adhesion plaque molecules, thereby promoting a more normal cellular phenotype. nih.govbioscientifica.com This suggests that the local metabolism of progesterone within a tissue can create a microenvironment where its metabolites act as autocrine or paracrine regulators, influencing cell fate through distinct membrane-initiated signaling pathways.

Physiological Roles and Biological Significance in Non Human Organisms

Involvement in Reproductive Physiology

In non-human organisms, particularly aquatic vertebrates, the reproductive roles of pregnene derivatives are well-documented. While much research has focused on more potent progestins, 4-Pregnene-3,20-diol is a recognized metabolite in these pathways.

In fish, spermatogenesis is a hormonally regulated process crucial for reproductive success. While androgens are the primary steroids stimulating the early stages, progestins are known to be key players in the later stages of sperm development and maturation. scielo.brresearchgate.net Research in zebrafish (Danio rerio) has highlighted the importance of the progestin 17α,20β-dihydroxy-4-pregnen-3-one (DHP) in stimulating the proliferation and differentiation of early-stage spermatogonia. scielo.br

The final maturation of gametes in many fish species is a critical step that is not primarily controlled by androgens but by specific maturation-inducing steroids (MIS). researchgate.netbioone.org In a multitude of teleost fish, the principal MIS have been identified as 17α,20β-dihydroxy-4-pregnen-3-one (DHP) and 17α,20β,21-trihydroxy-4-pregnen-3-one (20β-S). researchgate.netbioone.org These compounds are responsible for inducing the final maturation of oocytes and stimulating spermiation (the release of sperm). scielo.brresearchgate.net

The synthesis of various isomers of this compound, such as 4-pregnene-3α,20α-diol and 4-pregnene-3β,20β-diol, from progesterone (B1679170) has been documented. nih.gov These diols are metabolites within the complex steroidogenic pathways of the gonads. bioscientifica.com In the white croaker (Micropogonias furnieri), studies of steroid metabolism during final oocyte maturation have shown the production of both 17,20β-P and 20β-S from progesterone precursors. scielo.br While these are the more potent and well-studied compounds, the broader metabolic process includes the formation of various pregnenediols. For instance, in vitro incubation of ovarian tissue from the ayu (Plecoglossus altivelis) with 4-pregnenes resulted in the production of 17α,20β-dihydroxy-4-pregnen-3-one and its metabolites.

Furthermore, research on the uterine tissue of non-pregnant rats has identified the formation of 4-pregnene-3α,20β-diol and 4-pregnene-3β,20β-diol from the metabolism of 20β-hydroxy-4-pregnen-3-one, which itself can be converted to progesterone. nih.gov This indicates that these diol compounds are integral parts of the progesterone metabolic pathway in reproductive tissues.

Endocrine Regulation and Hormonal Homeostasis in Model Systems

The influence of this compound and its related compounds extends to the broader endocrine system, contributing to hormonal balance. As metabolites of progesterone, their levels are intrinsically linked to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. clevelandclinic.org

In fish, progestins like DHP have been shown to exert feedback control on the pituitary, regulating the expression of gonadotropins such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This feedback is crucial for coordinating the different stages of the reproductive cycle. The administration of GnRH agonists, which stimulate the release of gonadotropins, can have downstream effects on testicular steroidogenesis, although direct inhibitory effects on the human testis have not been conclusively demonstrated. nih.gov The levels of circulating sex hormones, including progesterone and its metabolites, typically exert negative feedback on GnRH secretion. clevelandclinic.org

Comparative Biochemical Studies Across Diverse Species

The metabolism of progesterone, the precursor to this compound, varies significantly across different species and even between different tissues within the same organism. bioscientifica.comnih.gov

In many fish species, the steroidogenic pathways in the gonads are geared towards the production of potent maturation-inducing steroids like DHP and 20β-S. researchgate.netbioone.org In the catfish Heteropneustes fossilis, brain levels of progesterone metabolites, including 17-hydroxy-4-pregnene-3,20-dione and 17,20β-dihydroxy-4-pregnen-3-one, show sex-specific and reproductive stage-specific variations. researchgate.net

In mammals, the metabolism of progesterone is also complex. In the uterine tissue of rats, 20β-hydroxy-4-pregnen-3-one is metabolized into progesterone and several other compounds, including 4-pregnene-3α,20β-diol and 4-pregnene-3β,20β-diol. nih.gov This highlights the presence of specific enzymes in reproductive tissues that regulate the local steroid environment.

Comparative studies on the metabolism of progesterone in breast tissue have revealed two major pathways leading to either 4-pregnenes or 5α-pregnanes. bioscientifica.com The relative activity of enzymes like 5α-reductase and various hydroxysteroid oxidoreductases determines the predominant metabolites. bioscientifica.com

The following table summarizes some of the key enzymes and metabolites in the progesterone metabolic pathway across different biological contexts.

| Precursor | Enzyme | Metabolite(s) | Biological Context |

| Progesterone | 3α-HSO / 20α-HSO | 3α-hydroxy-4-pregnen-20-one / 20α-hydroxy-4-pregnen-3-one | Human breast tissue |

| Progesterone | 5α-reductase | 5α-pregnane-3,20-dione (5αP) | Human breast tissue |

| 20β-hydroxy-4-pregnen-3-one | 20β-hydroxy-steroid-oxidoreductase | Progesterone, 4-pregnene-3α,20β-diol, 4-pregnene-3β,20β-diol | Rat uterine tissue nih.gov |

| Progesterone | 5α-reductase, 3α-HSD | Allopregnanolone (B1667786) | Mammalian brain |

| 17-hydroxyprogesterone | 20β-HSD | 17α,20β-dihydroxy-4-pregnen-3-one (DHP) | Fish gonads bioone.org |

Influence on Non-Human Behavioral and Physiological Responses (e.g., Stress Response, Anxiety Regulation)

Progesterone and its metabolites, often termed neuroactive steroids, play a significant role in modulating behavioral and physiological responses, particularly those related to stress and anxiety in non-human animal models. oup.comnih.gov

The anxiolytic (anxiety-reducing) effects of progesterone are largely attributed to its metabolite, allopregnanolone (3α-hydroxy-5α-pregnan-20-one). oup.com Progesterone itself can cross the blood-brain barrier and is metabolized within the brain into neuroactive compounds. oup.com The metabolic pathway involves the conversion of progesterone to 5α-dihydroprogesterone by 5α-reductase, which is then converted to allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov

Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov By enhancing GABAergic inhibition, allopregnanolone produces sedative and anxiolytic effects. nih.gov While this compound is an intermediate in the broader metabolism of progesterone, it is the 5α-reduced metabolites like allopregnanolone that are most potent in this regard.

Studies in rodents have shown that acute stress can lead to a rapid increase in the brain concentrations of neuroactive steroids, suggesting a homeostatic mechanism to counteract the stress response. nih.gov In rats, progesterone administration has been shown to reduce stress responses, an effect mediated by its conversion to neuroactive metabolites. oup.com Animal models of anxiety, such as the elevated plus-maze, have been instrumental in demonstrating the anxiolytic properties of these steroids. scielo.br

The table below outlines key progesterone metabolites and their roles in neuroactivity.

| Compound | Chemical Name | Role in Neuroactivity |

| Progesterone | 4-Pregnene-3,20-dione | Precursor to neuroactive steroids, can cross the blood-brain barrier. oup.com |

| 5α-Dihydroprogesterone | 5α-Pregnane-3,20-dione | Intermediate in the formation of allopregnanolone. nih.gov |

| Allopregnanolone | 3α-Hydroxy-5α-pregnan-20-one | Potent positive allosteric modulator of the GABA-A receptor, producing anxiolytic and sedative effects. nih.gov |

| This compound | This compound | A metabolite of progesterone, part of the broader neurosteroid metabolic pathway. bioscientifica.comnih.gov |

Advanced Methodologies for Research on 4 Pregnene 3,20 Diol

Synthetic Methodologies

The generation of specific 4-pregnene-3,20-diol stereoisomers is fundamental for investigating their unique properties. Methodologies range from classic chemical reductions to modern biocatalytic processes, each offering distinct advantages. Subsequent separation of these closely related isomers is a critical challenge that requires specialized purification strategies.

Chemical Synthesis Approaches for Stereoisomers

The targeted synthesis of the four primary stereoisomers of this compound has been achieved through the chemical reduction of a common precursor. A key method involves using 4-pregnene-3,20-dione (progesterone) as the starting substrate. nih.gov The reduction of the two ketone groups at the C-3 and C-20 positions is accomplished using a reducing agent such as freshly prepared aluminum isopropoxide in isopropyl alcohol. nih.gov This reaction yields a mixture of the 3α,20α-, 3α,20β-, 3β,20α-, and 3β,20β-diol isomers. The stereochemical outcome of the reduction is influenced by reaction conditions, leading to varying yields for each isomer. nih.gov

Table 1: Reported Yields for Stereoisomers of this compound from Progesterone (B1679170) Reduction This table is interactive. Click on the headers to sort the data.

| Stereoisomer | Reported Yield (%) |

|---|---|

| 3β,20β-diol | 38% |

| 3α,20β-diol | 30% |

| 3α,20α-diol | 19% |

| 3β,20α-diol | 13% |

Data sourced from a study on the synthesis of allylic 4-pregnene-3,20-diols. nih.gov

Biocatalytic and Biotransformation Techniques for Steroid Derivatization

Biocatalysis, which employs enzymes or whole microorganisms, presents a powerful alternative to traditional chemical synthesis for creating steroid derivatives. This approach is noted for its high regio- and enantio-selectivity, allowing for the modification of specific functional groups on a complex steroid scaffold. nih.gov While specific biocatalytic routes for this compound are not extensively detailed, related transformations highlight the potential of this technique. For instance, an E. coli isolate (E132) has been successfully used to convert desoxycorticosterone into 4-pregnen-20,21-diol-3-one (B1250585). nih.gov This demonstrates the capability of microbial systems to perform selective hydroxylations on the pregnane (B1235032) skeleton, a strategy that could be adapted for the derivatization of this compound.

Strategies for Isomer Separation and Purification

Following the chemical synthesis of this compound, which typically results in a mixture of stereoisomers, effective separation and purification are crucial. nih.gov High-performance liquid chromatography (HPLC) is a primary technique employed for this purpose. nih.gov The method leverages the subtle differences in the physicochemical properties of the isomers, such as polarity, to achieve separation. By carefully selecting the stationary phase (e.g., a C18 column) and the mobile phase composition, researchers can resolve the isomeric mixture into its individual components, allowing for the isolation of pure 3α,20α-, 3α,20β-, 3β,20α-, and 3β,20β-diols for subsequent structural confirmation and biological testing. nih.gov

Analytical and Characterization Techniques

The accurate identification and quantification of this compound require a suite of powerful analytical tools. Chromatographic techniques are essential for isolating the compound from complex biological matrices and for quantifying its levels, while spectroscopic methods provide definitive structural information.

Chromatographic Separations for Isolation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Thin-Layer Chromatography (TLC))

Chromatography is the cornerstone of steroid analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both the purification of synthesized this compound isomers and for the quantitative analysis of its precursor, progesterone. nih.govresearchgate.net A typical reversed-phase HPLC method for progesterone analysis utilizes a C18 column with a methanol-water mobile phase and UV detection. researchgate.net

Table 2: Example Parameters for HPLC Analysis of a Related Pregnene Compound This table is interactive. Click on the headers to sort the data.

| Parameter | Value |

|---|---|

| Mobile Phase | Methanol-Water (75:25, v/v) |

| Column | C18 (250x4.6 mm; 10 µm) |

| Detection | UV at 254 nm |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantitation (LOQ) | 20 ng/mL |

Data from a validated method for the determination of pregn-4-ene-3,20-dione. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the sensitive and specific quantification of steroids in biological fluids due to its ability to produce accurate and reliable data. nih.govuniversiteitleiden.nlunimore.it This technique has been extensively optimized for progesterone metabolites like pregnanediol-3-glucuronide (B129214) (PdG). nih.govresearchgate.net Such methods demonstrate high sensitivity, with limits of detection as low as 0.01 ng/mL, and excellent precision and accuracy. nih.govresearchgate.net Comprehensive LC-MS/MS methods can simultaneously measure up to 20 different steroids, separating them on columns such as a Luna C8 with mobile phases containing ammonium (B1175870) fluoride (B91410) and methanol, followed by detection using positive electrospray ionization. unimore.it For certain steroids that ionize poorly, derivatization may be employed prior to analysis to enhance signal intensity. thermofisher.com

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for a Progesterone Metabolite This table is interactive. Click on the headers to sort the data.

| Parameter | Reported Value |

|---|---|

| Linear Range | 0.38 to 100 ng/mL |

| Limit of Quantification (LOD) | 0.01 ng/mL |

| Precision (RSD) | < 10.6% |

| Accuracy | 90.6% to 110.4% |

| Mean Recovery | 103.4% |

Data from a validated LC-MS/MS method for pregnanediol-3-glucuronide. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC serves as a fundamental and rapid analytical tool, often used to check for the homogeneity of a synthesized compound. steraloids.comsteraloids.com

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy)

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are crucial for establishing the precise structure and stereochemistry of the this compound isomers. nih.gov The exact chemical shifts of protons, particularly those of the hydroxyl groups, are highly sensitive to the molecule's three-dimensional conformation and intramolecular interactions, such as hydrogen bonding. nih.govnih.gov These detailed spectra allow for the unambiguous assignment of the α or β configuration at both the C-3 and C-20 positions. nih.gov

Mass Spectrometry (MS): MS is used in conjunction with NMR to confirm the molecular weight and to analyze the fragmentation patterns of the synthesized diols. nih.gov This information corroborates the elemental composition and provides further evidence for the proposed structure. nih.gov Electron ionization (EI) is a common technique used to generate mass spectra for steroid compounds. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the characterization of 4-pregnene-3,20-diols, IR spectroscopy is used to confirm the presence of hydroxyl (-OH) groups and the absence of the carbonyl (C=O) groups of the starting material, progesterone. nih.gov

Immunoassays for Detection and Quantification (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Immunoassays are widely utilized for the detection and quantification of steroid hormones and their metabolites in various biological fluids. The Enzyme-Linked Immunosorbent Assay (ELISA) is a particularly common and powerful technique in this regard due to its high sensitivity and specificity. While specific commercial ELISA kits for the direct measurement of this compound are not prominently documented in the reviewed literature, the principles of steroid hormone immunoassays are well-established and can be applied to the development of an assay for this compound.

The most common format for steroid hormone ELISAs is the competitive immunoassay. In this setup, a known amount of enzyme-labeled steroid (the tracer) competes with the unlabeled steroid in the sample for a limited number of binding sites on a specific antibody that is coated onto a microplate well. The concentration of the steroid in the sample is inversely proportional to the amount of enzyme activity detected.

The development and validation of such an assay for this compound would involve:

Antibody Production: Generation of polyclonal or monoclonal antibodies with high affinity and specificity for the this compound molecule.

Tracer Synthesis: Covalent linkage of an enzyme (such as horseradish peroxidase) to this compound.

Assay Optimization: Determination of optimal antibody and tracer concentrations, incubation times, and buffer conditions to achieve the desired sensitivity and dynamic range.

Validation: Rigorous testing of the assay for specificity (cross-reactivity with other related steroids), precision (intra- and inter-assay variability), accuracy, and sensitivity (lower limit of detection and quantification).

For instance, established ELISAs for the progesterone metabolite, pregnanediol-3-glucuronide (PdG), demonstrate the feasibility of such assays for related pregnane derivatives. These kits can detect PdG in samples like urine, serum, plasma, and tissue homogenates with high sensitivity. nih.govnih.gov The cross-reactivity of the antibody is a critical parameter, and for a this compound specific assay, minimal cross-reactivity with progesterone, and other pregnene and pregnane derivatives would be essential.

In Vitro and Ex Vivo Research Models:

To investigate the biosynthesis, metabolism, and molecular effects of this compound, researchers employ various in vitro and ex vivo models. These systems allow for controlled experimental conditions, free from the systemic complexities of a whole organism.

Defined cell lines are indispensable tools for studying the metabolic fate and molecular mechanisms of steroids like this compound. These immortalized cells provide a homogenous and reproducible system for a variety of experimental manipulations.

Steroidogenic Cell Lines: Cell lines derived from steroidogenic tissues, such as the mouse Leydig tumor cell line 1 (mLTC-1), are valuable for studying the biosynthesis and secretion of pregnene derivatives. unimore.it These cells can be stimulated with hormones like human chorionic gonadotropin (hCG) to induce the expression of steroidogenic enzymes and the production of steroids, including progesterone, which can be a precursor to this compound. unimore.it

Metabolically Active Cell Lines: Cell lines expressing specific metabolic enzymes, such as reductases and hydroxysteroid dehydrogenases, can be used to investigate the conversion of this compound into its metabolites. For example, cell lines could be engineered to express the enzymes responsible for the interconversion of the 3- and 20-hydroxyl groups.

Target Tissue Cell Lines: To study the molecular effects of this compound, researchers can use cell lines derived from potential target tissues, such as breast cancer cell lines (e.g., T47-D) or prostate cancer cell lines (e.g., LNCaP and PC-3). nih.gov In these cells, the effects of the compound on cell proliferation, gene expression, and signaling pathways can be assessed. nih.gov

Microbial Cell Systems: Genetically modified microorganisms, such as Escherichia coli, can also be utilized as biocatalytic systems for the synthesis of specific pregnene derivatives. nih.gov This approach allows for the large-scale production of the compound or its metabolites for further study. nih.gov

The table below summarizes some cell lines relevant to the study of pregnene derivatives.

| Cell Line | Origin | Relevance for this compound Research |

| mLTC-1 | Mouse Leydig Tumor | Study of steroid biosynthesis and secretion. |

| T47-D | Human Breast Cancer | Investigation of molecular effects in a hormone-responsive cancer cell line. |

| LNCaP | Human Prostate Cancer | Assessment of activity in an androgen-sensitive prostate cancer context. |

| PC-3 | Human Prostate Cancer | Study of effects in an androgen-insensitive prostate cancer context. |

| E. coli | Bacterium | Biocatalytic synthesis of pregnene derivatives. |

Tissue homogenates and organ explants provide an experimental context that is more complex than isolated cell lines and preserves some of the native tissue architecture and cell-cell interactions. These ex vivo models are particularly useful for studying the biosynthesis and metabolism of this compound in specific tissues.

Tissue Homogenates: Homogenates of steroidogenic tissues, such as the adrenal gland, ovary, and testis, or target tissues like the uterus, can be incubated with radiolabeled precursors (e.g., progesterone) to investigate the enzymatic conversion to this compound and its subsequent metabolites. nih.govnih.gov By analyzing the products formed, researchers can identify the presence and activity of the necessary enzymes in that tissue. For example, in vitro experiments with uterine tissue preparations from ovariectomized rats demonstrated the conversion of 20β-hydroxy-4-pregnen-3-one to progesterone and other metabolites, including 4-pregnene-3α,20β-diol and 4-pregnene-3β,20β-diol. nih.gov This indicates the presence of the required oxidoreductases in the uterus. nih.gov

Organ Explants: Short-term culture of small pieces of tissue (organ explants) allows for the study of metabolic pathways in a more intact cellular environment. This method can be used to investigate the local production and metabolism of this compound in tissues like gonadal and breast tissue, where various allylic 4-pregnene-3,20-diols have been identified. nih.gov

The following table details metabolites identified in a study using rat uterine tissue preparations.

| Precursor Compound | Tissue Preparation | Identified Metabolites of this compound |

| [4-¹⁴C]20β-hydroxy-4-pregnen-3-one | Uterine tissue from ovariectomized rats | Progesterone, 20β-hydroxy-5α-pregnan-3-one, 20β-hydroxy-5β-pregnan-3-one, 5α-pregnane-3α,20β-diol, 4-pregnene-3α,20β-diol , 4-pregnene-3β,20β-diol |

These in vitro and ex vivo models are critical for building a comprehensive understanding of the biochemistry and physiological relevance of this compound.

Future Research Directions on 4 Pregnene 3,20 Diol

Elucidation of Undiscovered Metabolic Pathways and Enzyme Activities

The metabolism of 4-pregnene-3,20-diol is complex, involving multiple enzymatic conversions that are not yet fully mapped. Its documented presence in gonadal and breast tissues suggests localized metabolic pathways that are critical for understanding its physiological role. nih.gov Future research should prioritize the identification of novel metabolic routes and the enzymes responsible for them.

Key research questions include:

What specific isoforms of hydroxysteroid dehydrogenases (HSDs) are responsible for the stereospecific conversion of progesterone (B1679170) to the various isomers of this compound (3α,20α; 3α,20β; 3β,20α; and 3β,20β) in human tissues?

Beyond the primary diols, what are the subsequent metabolites? Research could explore further hydroxylation, conjugation (sulfation or glucuronidation), or oxidation reactions that these compounds might undergo.

Biocatalytic studies using microbial enzymes have shown the potential for specific steroid transformations, such as the conversion of desoxycorticosterone into 4-pregnen-20,21-diol-3-one (B1250585) by E. coli. ebi.ac.uk Exploring a wider range of microorganisms could reveal novel enzymes and metabolic reactions applicable to this compound, potentially uncovering pathways analogous to those in humans.

In some fish species, related compounds like 17α,20β-dihydroxy-4-pregnen-3-one are known to be potent maturation-inducing steroids that are rapidly metabolized. researchgate.net Investigating the metabolic enzymes in these species could provide valuable insights into conserved or divergent pathways relevant to human steroid metabolism.

Integration of Advanced Molecular Modeling and Computational Approaches

Computational methods offer a powerful, synergistic approach to traditional laboratory research, enabling the prediction of molecular interactions and the rational design of experiments. For this compound, molecular modeling can provide crucial insights into its function at the atomic level.

Future computational research should focus on:

Molecular Docking: While docking studies have been applied to related aza-pregnene derivatives to assess their anticancer potential nih.gov, similar in-silico screening has not been extensively applied to this compound isomers. Docking simulations could predict the binding affinity of each stereoisomer for a wide array of targets, including nuclear receptors (e.g., progesterone, androgen, and estrogen receptors), orphan receptors, and the active sites of metabolic enzymes.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complexes. These simulations can reveal the stability of the binding, key residue interactions, and conformational changes induced in the receptor upon binding, providing a more detailed picture than static docking alone.

Quantitative Structure-Activity Relationship (QSAR): As more biological data becomes available for this compound and its analogues, QSAR models can be developed. These models would computationally link structural features of the steroids to their biological activities, helping to predict the potency of new, unsynthesized derivatives and guide future drug design.

Development of Novel Analytical and Synthetic Methodologies

Progress in understanding the biological role of this compound is contingent upon the availability of pure isomers and sensitive analytical methods for their detection and quantification.

Future efforts in this area should include:

Stereoselective Synthesis: Current chemical synthesis methods, such as the reduction of progesterone using aluminum isopropoxide, often result in a mixture of stereoisomers with varying yields. nih.gov A significant future direction is the development of highly stereoselective synthetic routes. This could involve the use of chiral catalysts or biocatalytic approaches, employing specific enzymes to produce pure 3α/β and 20α/β isomers, which is crucial for accurately assessing their individual biological activities.

Advanced Analytical Techniques: The establishment of the structures of this compound isomers has been achieved using NMR spectroscopy, infrared spectrometry, and mass spectrometry. nih.gov Future work should focus on enhancing the sensitivity and throughput of these methods for in vivo and in vitro studies. This includes developing advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays capable of quantifying trace levels of each isomer in complex biological matrices like plasma, urine, and tissue homogenates. The use of novel derivatization agents, similar to the trimethylsilyl (B98337) (TMS) derivatives used for gas chromatography nist.gov, could also improve ionization efficiency and detection limits in mass spectrometry.

Biocatalytic Synthesis: The use of engineered microorganisms, such as strains of Saccharomyces cerevisiae or Bacillus megaterium, for steroid production is a promising field. researchgate.net Future research could focus on creating microbial cell factories specifically designed for the efficient and sustainable production of individual this compound isomers, offering a greener alternative to chemical synthesis.

Systems Biology Approaches to Understand Comprehensive Biological Impact

To move beyond a single-target, single-pathway understanding, systems biology offers a holistic framework to investigate the comprehensive impact of this compound on cellular and organismal physiology. This approach integrates multi-omics data to build predictive models of biological systems.

Key future research initiatives should involve:

Multi-Omics Profiling: Exposing relevant cell lines (e.g., breast cancer cells, neuronal cells, or gonadal cells) or model organisms to specific isomers of this compound, followed by integrated -omics analysis.

Transcriptomics (RNA-Seq): To identify all genes whose expression is altered.

Proteomics: To quantify changes in the protein landscape, revealing effects on enzymes, receptors, and signaling proteins.

Metabolomics: To map the global changes in the cellular metabolome, uncovering shifts in metabolic networks and identifying novel downstream products of this compound.

Network Biology: The data generated from these -omics studies can be used to construct and analyze biological networks. This can reveal previously unknown connections between this compound and various cellular processes, signaling cascades, and metabolic pathways.

Q & A

Q. How can 4-Pregnene-3,20-diol be accurately quantified in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. For example, validated protocols for progesterone metabolites, such as (20S)-pregn-4-ene-3α,20-diol, involve:

- Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether, followed by derivatization to enhance ionization efficiency .

- Calibration Curves: Linear ranges (1–100 ng/mL) with coefficients of determination (r² > 0.9985) and precision (CV < 15%) ensure reliability .

- Cross-Reactivity Mitigation: Use antibodies with <0.001% cross-reactivity to structurally similar steroids (e.g., 5α-Pregnane-3,20-diol) to avoid false positives .

Q. What chromatographic techniques are effective for purifying this compound from complex mixtures?

Methodological Answer:

- Partition Chromatography with Silica Gel:

- Stationary Phase: 8 g silica gel pre-treated with 3.2 mL ethanol.

- Mobile Phase: 1–2% ethanol in methylene chloride achieves baseline separation of steroids with conjugated α,4-3-ketone systems (e.g., progesterone derivatives). Retention volumes vary by hydroxylation patterns (e.g., 21-acetoxy vs. 11β-hydroxy groups) .

- Reverse-Phase HPLC: Use C18 columns with acetonitrile/water gradients for polar derivatives like diols .

Advanced Research Questions

Q. How do thermodynamic properties of this compound derivatives compare to related steroids?

Methodological Answer:

- Heat of Combustion Analysis:

- The addition of hydroxyl groups (e.g., 21-OH in desoxycorticosterone) increases heats of combustion by ~40–50 kcal/mol compared to non-hydroxylated analogs like 4-pregnene-3,20-dione. This is attributed to hydrogen bonding and molecular stabilization .

- Data Validation: Compare experimental values (e.g., NIST-selected data for 4-pregnene-3,20-dione-21-ol) against computational models (e.g., density functional theory) to resolve discrepancies in literature .

Q. What structural dynamics govern this compound interactions in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations with NMR Constraints:

- Orientation Constraints: Use anisotropic NMR data (e.g., Saupe tensor) to model rigid steroid backbones. For example, neutron diffraction coordinates of 20-CH3-methylpregnene-3,20-diol inform MD simulations of cholesterol-like derivatives .

- Hydrogen Bonding Networks: Analyze interactions between 3-OH/20-OH groups and membrane receptors using free-energy perturbation calculations .

Q. How can contradictory bioactivity data for this compound in immunological studies be resolved?

Methodological Answer:

- Immune Modulation Studies:

- Thymus Steroid Analysis: Detect 11β-hydroxy-4-pregnene-3,20-diol (an immune maturation inhibitor) in human thymus using gas chromatography-mass spectrometry (GC-MS) with electron ionization. Age-dependent concentration variations (e.g., higher in neonates) may explain contradictory results .

- Cross-Reactivity Testing: Validate antibodies against 17α-hydroxy and 11β-hydroxy isomers to eliminate assay interference .

Data Contradiction Analysis

Q. Why do heat of combustion values for this compound derivatives vary across studies?

Methodological Answer:

- Sample Purity: Impurities (e.g., residual solvents) in crystalline steroids skew combustion data. Use differential scanning calorimetry (DSC) to verify purity (>99%) before calorimetry .

- Isomer Differentiation: Distinguish between 20α- and 20β-diol epimers via chiral chromatography. For example, 4-Pregnen-17α,20β-diol-3-one (CAS 1662-06-2) exhibits distinct retention times compared to 20α analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.